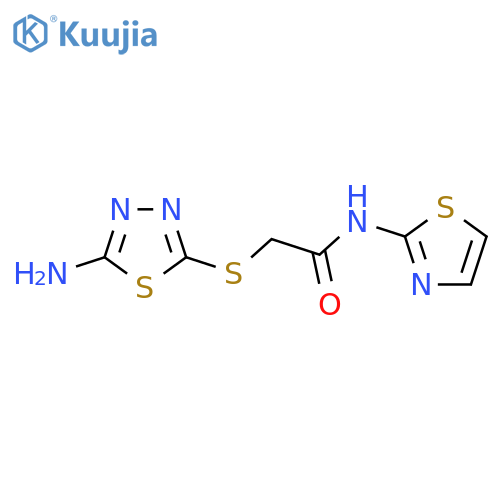Cas no 332114-12-2 (2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide)

332114-12-2 structure
商品名:2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
- CS-0358400
- 2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-thiazol-2-yl-acetamide
- MLS001219871
- SCHEMBL1000291
- Oprea1_743424
- STK864221
- SR-01000494673
- CHEMBL1713830
- DTXSID601329201
- Oprea1_809513
- 332114-12-2
- SMR000608266
- AG-205/11189881
- AKOS000667778
- HMS2904J24
- 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
- EU-0045059
- SR-01000494673-1
- 2-(5-amino(1,3,4-thiadiazol-2-ylthio))-N-(1,3-thiazol-2-yl)acetamide
-
- MDL: MFCD01113484
- インチ: InChI=1S/C7H7N5OS3/c8-5-11-12-7(16-5)15-3-4(13)10-6-9-1-2-14-6/h1-2H,3H2,(H2,8,11)(H,9,10,13)
- InChIKey: BFNWLAPWELHHRZ-UHFFFAOYSA-N
- ほほえんだ: O=C(NC1=NC=CS1)CSC2=NN=C(N)S2
計算された属性
- せいみつぶんしりょう: 272.98127338Da
- どういたいしつりょう: 272.98127338Da
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 8
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 256
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 176Ų
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM517467-1g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
332114-12-2 | 97% | 1g |
$*** | 2023-05-30 | |
| Ambeed | A696514-1g |
2-((5-Amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide |
332114-12-2 | 97% | 1g |
$294.0 | 2024-04-20 |
2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide 関連文献
-
Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069
-
J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134
-
Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446
332114-12-2 (2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide) 関連製品
- 1227581-19-2(3'-Fluoro-2-methoxy-5-(trifluoromethyl)biphenyl)
- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 93951-82-7(2,4,5-Trichlorophenol-d2)
- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
推奨される供給者
Amadis Chemical Company Limited
(CAS:332114-12-2)2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

清らかである:99%
はかる:1g
価格 ($):265.0